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molecular formula C13H10IN3O B8651040 Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-

Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-

Cat. No. B8651040
M. Wt: 351.14 g/mol
InChI Key: VJLHKOKZHWKZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550470B2

Procedure details

A solution of 4-iodo-1H-pyrazol-5-amine (640 mg, 3.9 mmol, 1 equiv) and 2-(4-methoxyphenyl)malonaldehyde (700 mg, 3.9 mmol, 1.0 equiv) in ethanol (20 mL) was heated at 75° C. for 4 hours. The reaction mixture was allowed to cool to 23° C., and the precipitate was filtered, washed with cold methanol, and air dried to afford 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (2-1) as a white solid.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][C:6]=1[NH2:7].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([CH:19]=O)[CH:17]=O)=[CH:12][CH:11]=1>C(O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]2[CH:17]=[C:16]([C:13]3[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:14]=3)[CH:19]=[N:7][C:6]=12

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
IC=1C=NNC1N
Name
Quantity
700 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold methanol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN2C1N=CC(=C2)C2=CC=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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